

Methyl 2-chloro-5-nitrobenzoate molecular weight

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Compound of Interest

Compound Name: Methyl 2-chloro-5-nitrobenzoate

Cat. No.: B1585271

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An In-depth Technical Guide to **Methyl 2-chloro-5-nitrobenzoate**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **methyl 2-chloro-5-nitrobenzoate**, a key chemical intermediate. It covers its physicochemical properties, synthesis protocols, and applications in research and development, with a focus on its role in the synthesis of pharmacologically active molecules.

Core Properties and Data

Methyl 2-chloro-5-nitrobenzoate is a substituted aromatic compound widely used as a building block in organic synthesis. Its molecular structure, featuring a chlorinated and nitrated benzene ring with a methyl ester group, makes it a versatile reagent for introducing these functionalities into more complex molecules.

Below is a summary of its key quantitative and qualitative properties.

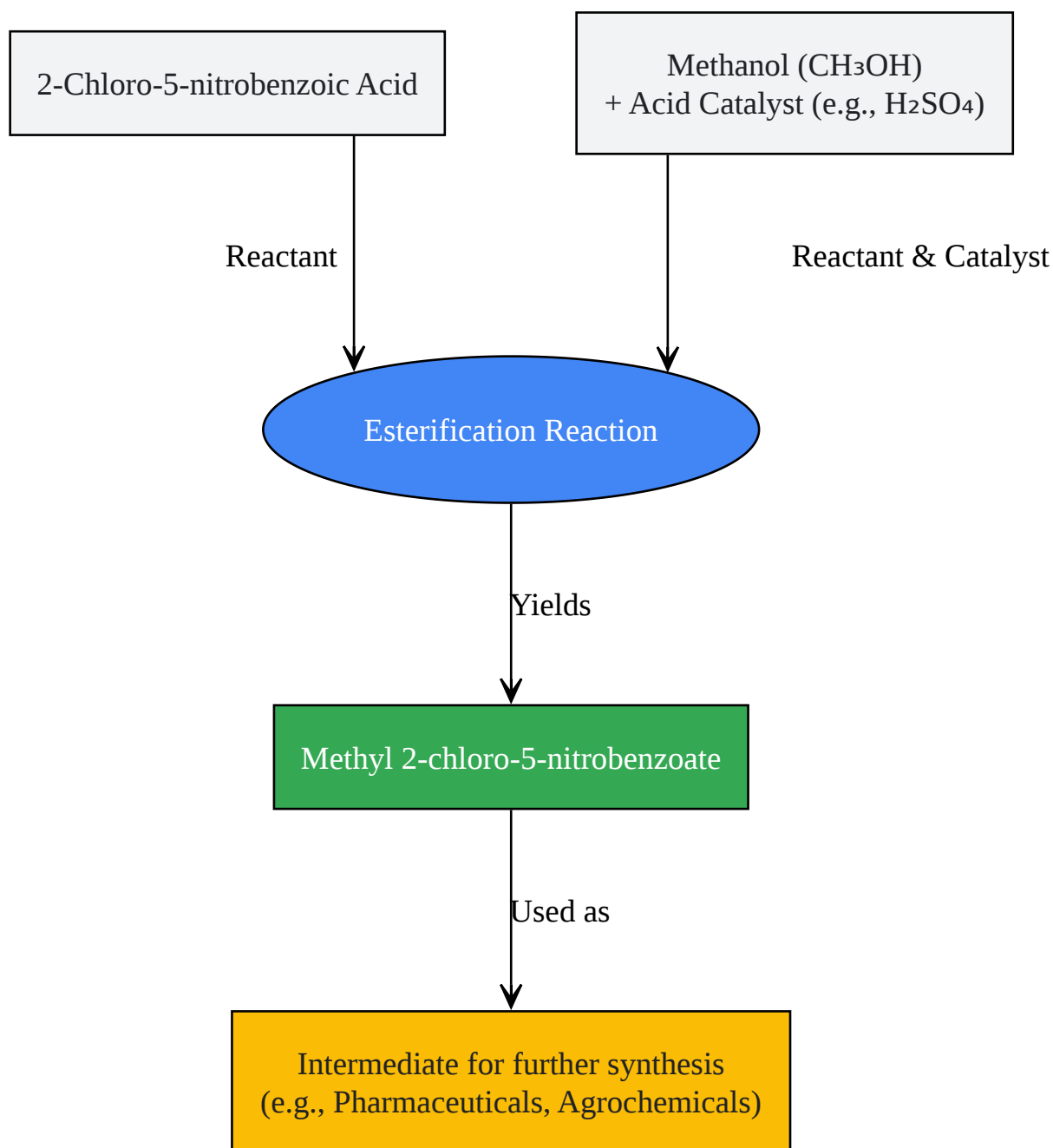
Property	Value	Citations
Molecular Weight	215.59 g/mol	[1][2]
Molecular Formula	C ₈ H ₆ ClNO ₄	[1][2]
CAS Number	6307-82-0	[1][2]
IUPAC Name	methyl 2-chloro-5-nitrobenzoate	[1]
Synonyms	2-Chloro-5-nitrobenzoic acid methyl ester	[1]
Physical Form	Solid	
Melting Point	48-52 °C	[3]
InChI Key	VCYWZLGOWNCJNJ- UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

The most common method for synthesizing **methyl 2-chloro-5-nitrobenzoate** is through the esterification of its parent carboxylic acid, 2-chloro-5-nitrobenzoic acid.

Logical Workflow for Synthesis

The following diagram illustrates the typical synthesis pathway from the precursor to the final product.



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Caption: Synthesis workflow for **methyl 2-chloro-5-nitrobenzoate**.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of **methyl 2-chloro-5-nitrobenzoate** from 2-chloro-5-nitrobenzoic acid using methanol with an acid catalyst.

Materials:

- 2-Chloro-5-nitrobenzoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H_2SO_4) or anhydrous Hydrogen Chloride (HCl) gas
- Water
- Hexane
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitrobenzoic acid (e.g., 0.10 mol) in anhydrous methanol (e.g., 100 ml).^[4]
- Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.^[5] Alternatively, bubble anhydrous hydrogen chloride gas through the mixture for several hours at room temperature.^[4]
- Reaction: Heat the mixture to reflux and maintain for several hours (typically 3-4 hours) to drive the esterification to completion.^[5]
- Work-up: After cooling the reaction mixture to room temperature, pour it into a larger volume of water.^[4]
- Extraction: The product may precipitate as a solid or can be extracted. Triturate the aqueous mixture with hexane. Separate the organic (hexane) layer.^[4]
- Drying and Isolation: Dry the organic layer over an anhydrous drying agent like MgSO_4 or Na_2SO_4 .^[4] Filter off the drying agent and remove the solvent (hexane) under reduced pressure to yield the crude **methyl 2-chloro-5-nitrobenzoate**.^[4]
- Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to obtain a light yellow solid.

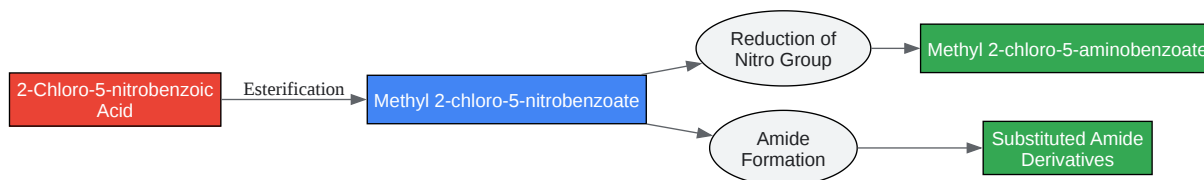
Applications in Research and Drug Development

Methyl 2-chloro-5-nitrobenzoate is not typically an end-product but serves as a crucial intermediate in the synthesis of more complex, high-value molecules.

- **Pharmaceutical Synthesis:** The parent compound, 2-chloro-5-nitrobenzoic acid, is a versatile precursor in the development of pharmaceuticals, including anti-inflammatory and analgesic drugs.[6] Derivatives have been synthesized and investigated as potential next-generation antibacterial agents, showing activity against strains like methicillin-resistant *Staphylococcus aureus* (MRSA).[7] Methyl 5-chloro-2-nitrobenzoate, an isomer of the title compound, is a known intermediate in the synthesis of Tolvaptan, an oral vasopressin V₂-receptor antagonist.[8]
- **Agrochemicals:** The structural motifs present in this compound are found in various pesticides and herbicides. Its precursor is used in agrochemical formulations to enhance efficacy.[6]
- **Organic Synthesis:** As a functionalized benzene derivative, it is a valuable building block. The carboxyl group can be converted into amides or other esters, while the nitro group can be reduced to an amine, opening pathways to a wide range of substituted aniline derivatives.[5] The chlorine atom can also be substituted in nucleophilic aromatic substitution reactions.[5]

Illustrative Reaction Pathway

The diagram below shows the logical relationship of **methyl 2-chloro-5-nitrobenzoate** as a synthetic intermediate.



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Caption: Role as a versatile chemical intermediate.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **methyl 2-chloro-5-nitrobenzoate** is associated with the following hazards:

- Causes serious eye irritation (H319).[1]
- Causes skin irritation (H315).[1]
- May cause respiratory irritation (H335).[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are essential when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

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